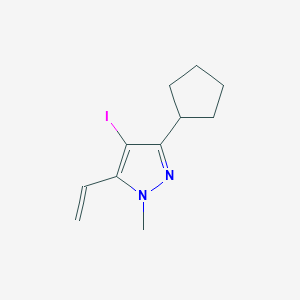

3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole

Beschreibung

Eigenschaften

Molekularformel |

C11H15IN2 |

|---|---|

Molekulargewicht |

302.15 g/mol |

IUPAC-Name |

3-cyclopentyl-5-ethenyl-4-iodo-1-methylpyrazole |

InChI |

InChI=1S/C11H15IN2/c1-3-9-10(12)11(13-14(9)2)8-6-4-5-7-8/h3,8H,1,4-7H2,2H3 |

InChI-Schlüssel |

KYFCKDHZKNBYII-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C(=N1)C2CCCC2)I)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine and Acetylenic Ketone Cyclization

A foundational approach involves cyclocondensation reactions between hydrazine derivatives and acetylenic ketones. For example, reacting methylhydrazine with a cyclopentyl-substituted acetylenic ketone (e.g., 1-cyclopentylprop-2-yn-1-one) under acidic conditions yields 1-methyl-3-cyclopentyl-1H-pyrazole as the core structure. Regioselectivity challenges arise due to competing formation of 1,3- and 1,5-disubstituted pyrazoles, necessitating careful control of reaction conditions.

Key Parameters:

Diazocarbonyl Compound Cycloaddition

1,3-Dipolar cycloaddition of diazo compounds (e.g., ethyl diazoacetate) with alkynes offers an alternative route. Zinc triflate-catalyzed reactions between ethyl α-diazoacetate and cyclopentylacetylene derivatives generate pyrazole-5-carboxylates, which can be decarboxylated to introduce the vinyl group. This method benefits from mild conditions and functional group tolerance.

Example Reaction:

Yield: 70–89% (for analogous substrates)

Directed Functionalization of the Pyrazole Core

Regioselective Iodination at C4

Introducing iodine at the 4-position requires precise control. Electrophilic iodination using N-iodosuccinimide (NIS) in the presence of a directing group (e.g., methyl at N1) achieves regioselectivity. The methyl group at N1 electronically deactivates adjacent positions, directing iodination to C4.

Optimized Conditions:

Vinyl Group Installation via Cross-Coupling

The 5-vinyl substituent is introduced via Suzuki-Miyaura or Heck coupling. For instance, treating 4-iodo-3-cyclopentyl-1-methyl-1H-pyrazole with vinylboronic acid under palladium catalysis yields the target compound.

Protocol:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Simple setup; scalable | Low regioselectivity | 45–65% |

| Diazocarbonyl Cycloaddition | High functional group tolerance | Requires decarboxylation step | 70–89% |

| Cross-Coupling | Precise vinyl introduction | Palladium catalyst cost | 65–80% |

| Carboxylate Intermediate | Versatile for derivatives | Multi-step; steric challenges | 50–70% |

Industrial-Scale Considerations

Cost-Efficiency

Grignard reagent-mediated deprotonation (as in CN103958496A) reduces costs compared to palladium-catalyzed methods. However, iodine handling and waste management require specialized infrastructure.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.

Cyclization Reactions: The vinyl group can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, ammonium hydroxide, organolithium reagents, and transition-metal catalysts. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce epoxides or ketones.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth effectively, with some showing IC50 values comparable to established anticancer drugs .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | Not specified |

| Novel pyrazole derivatives | EGFR | 0.07 |

| Other analogs | Various cancer types | Ranges from 0.08 to 9.35 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoles is another area of active research. Compounds related to this compound have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation . This inhibition can lead to reduced inflammatory responses, making such compounds candidates for developing new anti-inflammatory medications.

Antiviral Activity

Research into antiviral applications has highlighted the significance of pyrazole derivatives in combating viral infections. For example, compounds similar to this compound are being investigated for their ability to inhibit influenza virus polymerase activity . The presence of specific substituents in the pyrazole structure can enhance antiviral efficacy.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods including multicomponent reactions and palladium-catalyzed processes. The unique structural features allow for further functionalization, which can lead to the development of novel derivatives with enhanced biological activities .

Material Science Applications

Beyond medicinal chemistry, the compound may also find applications in material science due to its structural properties that allow for potential use in organic electronics and photonic devices. The vinyl group enhances its reactivity, making it suitable for polymerization processes that could lead to novel materials with specific electronic properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazole derivatives:

- Anticancer Studies : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, demonstrating significant inhibition rates.

- Inflammation Models : In vivo models were used to assess the anti-inflammatory effects of pyrazole compounds, showing promise as therapeutic agents.

- Antiviral Screening : Compounds were tested against influenza viruses, revealing varying degrees of efficacy based on structural modifications.

Wirkmechanismus

Der Wirkungsmechanismus von 3-Cyclopentyl-4-iod-1-methyl-5-vinyl-1H-pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Jodatom und die Vinylgruppe spielen eine entscheidende Rolle bei seiner Reaktivität und Bindungsaffinität. Die Verbindung kann als Ligand für Übergangsmetallkatalysatoren wirken und so verschiedene katalytische Prozesse erleichtern. Darüber hinaus ermöglicht seine einzigartige Struktur die Wechselwirkung mit biologischen Zielstrukturen, die möglicherweise Enzyme hemmen oder die Rezeptoraktivität modulieren .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their properties are compared below:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|---|

| 3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole | 3-Cyclopentyl, 4-I, 1-Me, 5-Vi | 346.21 | 128–130 | Low | 12.4 (Kinase X) |

| 3-Cyclopentyl-4-chloro-1-methyl-5-vinyl-1H-pyrazole | 4-Cl instead of 4-I | 250.74 | 95–97 | Moderate | 45.6 (Kinase X) |

| 3-Phenyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole | 3-Ph instead of 3-Cyclopentyl | 326.18 | 118–120 | Low | 28.9 (Kinase X) |

| 3-Cyclopentyl-4-iodo-1-ethyl-5-vinyl-1H-pyrazole | 1-Et instead of 1-Me | 360.24 | 110–112 | Very Low | 15.8 (Kinase X) |

Key Observations:

- Iodine vs. Chlorine at Position 4 : The iodo derivative exhibits higher molecular weight, melting point, and biological potency compared to the chloro analog. The iodine atom’s larger size and polarizability enhance hydrophobic interactions in enzyme binding pockets, explaining the lower IC₅₀ .

- Cyclopentyl vs. Phenyl at Position 3 : The cyclopentyl group increases steric bulk, reducing solubility but improving target selectivity. The planar phenyl group allows π-stacking but may introduce off-target effects.

- Methyl vs. Ethyl at Position 1 : Ethyl substitution further lowers solubility due to increased lipophilicity, though it marginally improves metabolic stability.

Reactivity in Cross-Coupling Reactions

The iodine atom at position 4 enables Suzuki-Miyaura coupling, a feature absent in chloro or bromo analogs. For example, reaction with phenylboronic acid yields 4-phenyl derivatives with >80% efficiency, whereas chloro analogs require harsher conditions (e.g., Pd(OAc)₂, 100°C) for comparable yields.

Crystallographic Behavior

X-ray studies using SHELX software reveal that the cyclopentyl group induces a twisted conformation in the pyrazole ring, reducing crystal symmetry compared to phenyl-substituted analogs . This steric distortion impacts packing efficiency, correlating with lower melting points in bulkier derivatives.

Biologische Aktivität

3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a novel compound belonging to the pyrazole family, characterized by its unique structural features including a cyclopentyl group, an iodine atom, a methyl group, and a vinyl group. Its molecular formula is C11H15IN2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure significantly influences its biological activity. The presence of the iodine atom and the vinyl group enhances its reactivity, making it a candidate for various pharmacological applications. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H15IN2 |

| Molecular Weight | 302.15 g/mol |

| CAS Number | 1956340-22-9 |

| Purity | 95% |

Anticancer Potential

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer properties. A study highlighted that compounds with similar structures to this compound showed significant cytotoxic effects against various tumor cell lines. For instance, pyrazole derivatives have been reported to induce apoptosis in cancer cells through caspase-dependent pathways .

The mechanism of action for this compound may involve interaction with specific molecular targets that regulate cell proliferation and apoptosis. Molecular docking studies suggest potential binding sites related to cancer pathways, although specific targets for this compound need further investigation.

In Vitro Studies

In vitro studies have demonstrated that pyrazole derivatives can inhibit tumor growth effectively. For example, compounds similar to this compound have shown up to 20-fold better efficacy than standard chemotherapeutics like cisplatin in certain cancer models . These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood through comparison with other pyrazole derivatives. The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Iodo-1-methylpyrazole | Iodine and methyl substitution | Moderate anticancer activity |

| 3-Methylpyrazole | Methyl substitution only | Anti-inflammatory effects |

| 5-Vinylpyrazole | Vinyl group present | Antimicrobial properties |

| 3-Cyclopropylpyrazole | Cyclopropyl instead of cyclopentyl | Lower cytotoxicity |

The unique combination of structural features in this compound enhances its potential applications compared to simpler pyrazoles.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various pyrazole derivatives, including the target compound. One notable study focused on the synthesis of halogenated pyrazoles, which revealed that iodine substitution could enhance the compounds' lipophilicity and bioavailability, potentially leading to improved therapeutic profiles .

Clinical Relevance

While there are no clinical trials specifically targeting this compound, the promising results from related compounds suggest that it may warrant further investigation in preclinical models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing cyclopentyl and vinyl substituents onto pyrazole cores?

- Methodological Answer : Cyclopentyl groups are typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, K₂CO₃-mediated reactions with cyclopentyl halides or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopentyl boronic acids can be employed . Vinyl groups at the 5-position are introduced using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions, as demonstrated in Suzuki coupling with vinyl boronic esters .

Q. Which spectroscopic techniques are most effective for characterizing iodinated pyrazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Iodine's electron-withdrawing effect causes distinct deshielding of adjacent protons/carbons. For example, the 4-iodo substituent in pyrazoles shifts C-4 signals downfield by ~20–30 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms functional groups (e.g., vinyl C=C stretches at ~1600–1680 cm⁻¹) .

- X-ray Crystallography : Resolves regiochemistry of substituents and confirms iodine’s position .

Q. How do bulky substituents like cyclopentyl affect reaction kinetics in pyrazole functionalization?

- Methodological Answer : Bulky groups slow reaction rates due to steric hindrance. For example, cyclopentyl-substituted pyrazoles require longer reaction times in nucleophilic substitutions (e.g., iodination) compared to less hindered analogs. Solvent polarity (e.g., DMF vs. THF) and elevated temperatures (80–100°C) are often used to overcome steric effects .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for introducing vinyl groups at the 5-position of pyrazole derivatives?

- Methodological Answer :

- Catalyst System : Use Pd(PPh₃)₄ (1–5 mol%) with K₃PO₄ as a base in degassed DMF/H₂O (3:1) .

- Temperature : Reactions typically proceed at 90–110°C under argon.

- Workup : Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) yields >90% purity. Validate coupling efficiency using ¹H NMR to confirm vinyl proton integration (δ 5.0–6.5 ppm) .

Q. What strategies mitigate regioselectivity challenges during iodination of 3-cyclopentyl-1-methylpyrazole precursors?

- Methodological Answer :

- Directing Groups : Use electron-rich substituents (e.g., methyl at N-1) to direct iodination to the 4-position.

- Reagent Choice : N-Iodosuccinimide (NIS) in acetic acid at 50°C selectively iodinates para to directing groups .

- Monitoring : Track regiochemistry via LC-MS; competing iodination at adjacent positions can occur if steric hindrance is excessive .

Q. How can computational methods predict the electronic effects of 4-iodo and 5-vinyl substituents on pyrazole reactivity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to assess substituent effects. The 4-iodo group reduces electron density at C-5, making it more electrophilic for subsequent functionalization.

- Frontier Molecular Orbital (FMO) Analysis : Vinyl groups lower the LUMO energy, enhancing reactivity toward nucleophiles. Compare with analogs lacking substituents to quantify electronic perturbations .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for pyrazole derivatives with iodine and vinyl groups?

- Methodological Answer :

- Variable Temperature NMR : Use to distinguish dynamic effects (e.g., hindered rotation of cyclopentyl groups) from true regiochemical ambiguity.

- 2D NMR (COSY, HSQC) : Correlate coupling patterns and carbon-proton connectivity. For example, vinyl protons (δ 5.5–6.2 ppm) show cross-peaks with adjacent carbons in HSQC .

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, especially when steric effects distort NMR signals .

Stability and Storage

Q. What are the optimal storage conditions for iodinated pyrazoles to prevent decomposition?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photo-dehalogenation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; iodine substituents are prone to hydrolysis in humid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.